1,4-Dimethyl-1H-pyrazole-5-sulfonamide: A Privileged Scaffold in Rational Drug Design
1,4-Dimethyl-1H-pyrazole-5-sulfonamide: A Privileged Scaffold in Rational Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the pyrazole-sulfonamide pharmacophore has emerged as a highly versatile and privileged scaffold. Specifically, 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS: 98389-46-9) represents a structurally optimized building block that bridges the gap between target affinity and pharmacokinetic viability.
Unlike unsubstituted pyrazoles, the 1,4-dimethyl substitution pattern locks the molecule into a single tautomeric state, providing predictable directionality for the primary sulfonamide group. This rigid geometric presentation is critical for engaging target metalloenzymes—such as Carbonic Anhydrases (CAs)—and hydrophobic binding pockets in enzymes like Cyclooxygenase-2 (COX-2). This technical guide explores the physicochemical properties, synthetic methodologies, and mechanistic applications of this compound, providing a comprehensive framework for its utilization in drug discovery.
Physicochemical Profiling & Structural Dynamics
To effectively utilize 1,4-Dimethyl-1H-pyrazole-5-sulfonamide in lead optimization, one must understand the causality behind its structural features. The N1-methyl group prevents annular tautomerism, ensuring that the sulfonamide group at C5 remains fixed in 3D space. Concurrently, the C4-methyl group acts as a lipophilic anchor, enhancing van der Waals interactions within the hydrophobic sub-pockets of target receptors [1].
Table 1: Physicochemical Properties of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide
| Property | Value | Scientific Implication |
| CAS Registry Number | 98389-46-9 | Unique identifier for procurement and literature tracking [1]. |
| Molecular Formula | C5H9N3O2S | Establishes baseline stoichiometry for synthetic derivatization. |
| Molecular Weight | 175.21 g/mol | Low molecular weight allows for significant downstream functionalization while remaining within Lipinski's Rule of 5 [1]. |
| Topological Polar Surface Area (TPSA) | 86.4 Ų | Optimal for membrane permeability; allows for cellular penetration without compromising aqueous solubility [1]. |
| Hydrogen Bond Donors/Acceptors | 1 Donor / 4 Acceptors | The primary sulfonamide (-SO2NH2) acts as a critical H-bond donor network for enzyme active site engagement. |
Mechanistic Applications in Target-Directed Drug Discovery
Carbonic Anhydrase (CA) Inhibition
The primary sulfonamide group is the classical pharmacophore for inhibiting human carbonic anhydrases (hCAs), a family of metalloenzymes responsible for the reversible hydration of carbon dioxide [2]. At physiological pH, the sulfonamide is partially deprotonated to its anionic form (-SO2NH⁻).
The Causality of Binding: The sulfonamide anion acts as a potent nucleophile, displacing the zinc-bound water/hydroxide ion in the CA active site to form a tetrahedral coordinate bond with the catalytic Zn²⁺ ion [3]. The 1,4-dimethylpyrazole core synergizes with this interaction by engaging the hydrophobic half of the active site (lined by residues such as Val121 and Leu198). This mechanism is heavily exploited to target tumor-associated isoforms like hCA IX and XII. By inhibiting these specific isoforms, the compound disrupts the pH regulation of hypoxic tumors, inducing intracellular acidosis and subsequent apoptosis [3].
Caption: Mechanistic pathway of Carbonic Anhydrase inhibition via zinc ion chelation by the sulfonamide anion.
Cyclooxygenase-2 (COX-2) Modulation
Pyrazole-sulfonamides are renowned for their role as selective COX-2 inhibitors, epitomized by blockbuster drugs like celecoxib [4]. The 1,4-dimethylpyrazole scaffold acts as an excellent bioisostere for the cis-stilbene moiety.
Structural Selectivity: The sulfonamide group inserts into the secondary hydrophilic side pocket of COX-2 (lined by Arg513 and Val523), which is sterically inaccessible in the housekeeping enzyme COX-1 due to the presence of a bulkier Ile523 residue [4]. The methyl groups on the pyrazole ring provide the necessary steric bulk to optimally orient the molecule within the primary hydrophobic channel, ensuring high selectivity and potent anti-inflammatory efficacy without gastrointestinal toxicity.
Antifungal and Antimicrobial Applications
Beyond human therapeutics, pyrazole-5-sulfonamide derivatives are actively developed as agricultural fungicides. Recent studies demonstrate that functionalized pyrazole-sulfonamides disrupt the hyphal ultrastructure of phytopathogenic fungi, compromising plasma membrane integrity and leading to cellular content leakage [5].
Table 2: Comparative Efficacy of Pyrazole-Sulfonamide Derivatives
| Target Enzyme / Pathogen | Derivative Class | Inhibition Metric | Reference Context |
| hCA I / hCA II | Metal-complexed pyrazole-sulfonamides | IC50: 0.07 – 0.39 µM | Nanomolar affinity via Zn²⁺ chelation [2]. |
| hCA IX / hCA XII | Pyridine-substituted pyrazole-sulfonamides | Ki: 91 – 137 nM | High selectivity for tumor-associated isoforms [3]. |
| COX-2 | Celecoxib analogues (Pyrazole-sulfonamides) | IC50: 0.05 – 0.08 µM | Potent reduction in TNF-α and PGE2 levels [4]. |
| Valsa mali (Fungus) | 1,3,4-oxadiazole pyrazole-sulfonamides | EC50: 0.45 – 13.49 mg/L | Disruption of hyphal plasma membrane [5]. |
Experimental Protocols: Synthesis and Validation
As a self-validating system, the synthesis of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide must be rigorously controlled to prevent regioisomeric mixtures. The following protocol leverages electrophilic aromatic substitution followed by nucleophilic acyl substitution.
Protocol: Step-by-Step Synthesis of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide
Step 1: Electrophilic Chlorosulfonation
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Charge a flame-dried, round-bottom flask with chlorosulfonic acid (ClSO3H, 5.0 equiv) under a continuous inert argon atmosphere. Cool the system to 0 °C using an ice-salt bath.
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Causality Check: Add 1,4-dimethyl-1H-pyrazole (1.0 equiv) dropwise over 30 minutes. Why? The reaction is highly exothermic. Strict temperature control (< 5 °C) prevents decomposition and suppresses unwanted polysulfonation.
Step 2: Thermal Activation 3. Gradually warm the reaction mixture to room temperature, then heat to 100 °C for 4 hours. 4. Causality Check: The N1-methyl group directs the electrophilic attack exclusively to the C5 position (the most nucleophilic available carbon), yielding 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride.
Step 3: Quenching and Amination 5. Cool the mixture to room temperature and carefully pour it over crushed ice. Extract the precipitated sulfonyl chloride intermediate with ethyl acetate (3x). 6. Dissolve the organic layer in anhydrous THF and add it dropwise to a vigorously stirred solution of aqueous ammonia (NH4OH, 28%, 10.0 equiv) at 0 °C. Stir for 2 hours. 7. Causality Check: The nucleophilic ammonia readily attacks the highly electrophilic sulfonyl chloride, displacing the chloride ion to form the stable primary sulfonamide.
Step 4: Isolation & Self-Validation 8. Evaporate the THF in vacuo, extract the aqueous residue with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4. 9. Purify via recrystallization from hot ethanol to yield the target compound as a white crystalline solid (Yield: >85%). 10. Validation: Confirm structural integrity via LC-MS (Expected m/z: 176.05[M+H]⁺) and ¹H NMR (DMSO-d6). The disappearance of the C5 aromatic proton and the emergence of a broad singlet integrating to 2H at ~7.5–8.0 ppm confirms the successful installation of the -SO2NH2 group.
Caption: Synthetic logic tree for the preparation and validation of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide.
References
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Title: 1,4-Dimethyl-1H-pyrazole-5-sulfonamide | C5H9N3O2S | CID 45080570 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II Source: PubMed Central (PMC), NIH URL: [Link]
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Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI URL: [Link]
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Title: Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy Source: PubMed, NIH URL: [Link]
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Title: Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection Source: ResearchGate / Journal of Agricultural and Food Chemistry URL: [Link]
